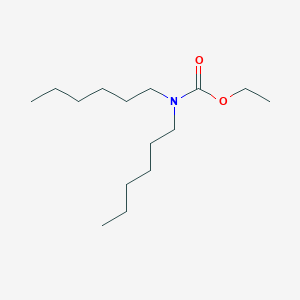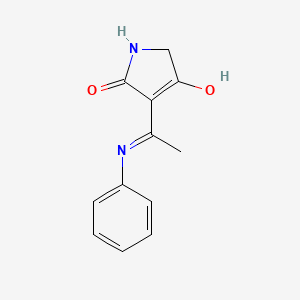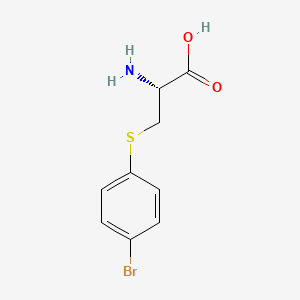
S-(4-Bromophenyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-Bromophenyl)-L-cysteine: is an organic compound that belongs to the class of cysteine derivatives It features a bromophenyl group attached to the sulfur atom of the cysteine molecule
准备方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing S-(4-Bromophenyl)-L-cysteine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of a bromine atom onto a phenyl ring, followed by the attachment of the cysteine moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .
化学反应分析
Types of Reactions:
Oxidation: S-(4-Bromophenyl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: S-(4-Bromophenyl)-L-cysteine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It can serve as a probe to investigate the binding sites and activity of cysteine-containing enzymes .
Medicine: Its derivatives have shown promise as inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity profile makes it valuable in the synthesis of polymers and advanced materials .
作用机制
Molecular Targets and Pathways: S-(4-Bromophenyl)-L-cysteine exerts its effects primarily through interactions with cysteine-dependent enzymes. The bromophenyl group can enhance binding affinity and specificity for certain enzyme active sites. The compound can inhibit enzyme activity by forming covalent bonds with the cysteine residues in the active site, leading to enzyme inactivation .
相似化合物的比较
S-(4-Chlorophenyl)-L-cysteine: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and binding properties.
S-(4-Fluorophenyl)-L-cysteine: Contains a fluorine atom, leading to different electronic properties and reactivity.
S-(4-Methylphenyl)-L-cysteine: Features a methyl group, affecting its hydrophobicity and binding interactions.
Uniqueness: S-(4-Bromophenyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
属性
CAS 编号 |
68724-10-7 |
|---|---|
分子式 |
C9H10BrNO2S |
分子量 |
276.15 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI 键 |
JULKRQGCYVMHSB-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CC=C1SC[C@@H](C(=O)O)N)Br |
规范 SMILES |
C1=CC(=CC=C1SCC(C(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




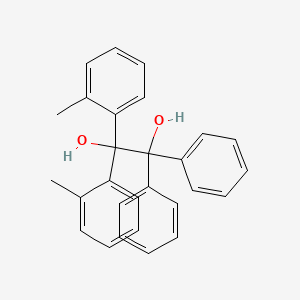


![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

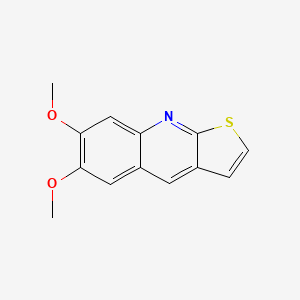

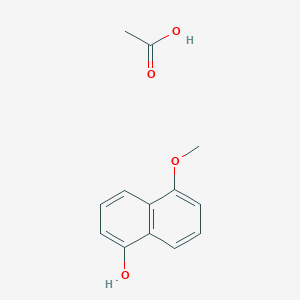
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
